molecular formula C15H10Cl2N4O2S B2617574 N-(2,5-dichlorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 333318-96-0

N-(2,5-dichlorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Cat. No. B2617574
CAS RN: 333318-96-0
M. Wt: 381.23
InChI Key: SZSFVVAKHFONOX-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C15H10Cl2N4O2S and its molecular weight is 381.23. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dichlorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dichlorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives : Compounds similar to N-(2,5-dichlorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide are synthesized and characterized for their structural properties using various analytical techniques like IR, EI-MS, 1H NMR, and 13C-NMR. These techniques help in determining the molecular structure and composition of the compounds (Nafeesa et al., 2017).

Pharmacological Evaluation

  • Antibacterial Activity : These compounds have been evaluated for their antibacterial properties. Certain derivatives show significant inhibitory effects against both Gram-negative and Gram-positive bacterial strains (Aziz-Ur-Rehman et al., 2020).
  • Enzyme Inhibition : They are also tested for their potential as enzyme inhibitors. For instance, some derivatives exhibit moderate inhibition against enzymes like lipoxygenase (Siddiqui et al., 2014).

Biological Screening

  • Screening Against Acetylcholinesterase : These compounds have been screened against enzymes like acetylcholinesterase, which is significant in the context of diseases like Alzheimer's (Rehman et al., 2013).

Computational and Spectroscopic Analysis

  • Computational and Spectroscopic Studies : Computational approaches like density functional theory and spectroscopic techniques such as Raman and Fourier-transform infrared spectroscopy are used to study these compounds. This aids in understanding their molecular interactions and stability (Jenepha Mary et al., 2022).

properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4O2S/c16-10-3-4-11(17)12(6-10)19-13(22)8-24-15-21-20-14(23-15)9-2-1-5-18-7-9/h1-7H,8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSFVVAKHFONOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(O2)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dichlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

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